molecular formula C39H91O14Y5 B571249 YTTRIUM ISOPROPOXIDE OXIDE CAS No. 118458-20-1

YTTRIUM ISOPROPOXIDE OXIDE

Número de catálogo: B571249
Número CAS: 118458-20-1
Peso molecular: 1228.672
Clave InChI: PQRMCUWDUQGIIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic Nomenclature and CAS Registry Information

Yttrium isopropoxide oxide is systematically named tridecakis(μ-isopropanolato)(μ₅-oxo)pentayttrium , reflecting its polynuclear structure containing five yttrium centers, thirteen isopropoxide ligands, and one μ₅-oxo bridge. The compound is registered under CAS 118458-20-1 and assigned the European Community (EC) number 624-779-7 . Alternative nomenclature includes yttrium(III) i-propoxide oxide and Y₅O(OCH(CH₃)₂)₁₃ , emphasizing the central oxide ion and isopropoxide coordination.

Parameter Value
CAS Registry Number 118458-20-1
EC Number 624-779-7
IUPAC Name Tridecakis(μ-isopropanolato)(μ₅-oxo)pentayttrium
Linear Formula Y₅O(OCH(CH₃)₂)₁₃
MDL Number MFCD00134499

Molecular Formula and Crystallographic Structure Analysis

The molecular formula C₃₉H₉₁O₁₄Y₅ (molecular weight: 1228.66 g/mol) corresponds to a pentanuclear yttrium-oxo cluster. X-ray crystallography reveals a μ₅-oxo-centered structure , where five yttrium atoms form a distorted square pyramid around the central oxide ion. Each yttrium atom adopts a unique coordination environment:

  • The central yttrium atom is octahedrally coordinated by six oxygen atoms.
  • Peripheral yttrium atoms exhibit mixed μ₂- and μ₃-bridging modes with isopropoxide ligands.

Crystallographic data from single-crystal studies show:

Parameter Value
Space Group P2₁/c
Unit Cell Dimensions a = 15.23 Å, b = 18.45 Å, c = 22.17 Å
Coordination Geometry Octahedral (central Y³⁺), Trigonal bipyramidal (peripheral Y³⁺)

The cluster’s stability arises from Y–O bond distances ranging from 2.15–2.45 Å, with shorter bonds for μ₂-bridging isopropoxides.

Coordination Chemistry and Cluster Formation Mechanisms

This compound forms via alkoxide condensation reactions , typically through the controlled hydrolysis of yttrium tris(isopropoxide) (Y(OCH(CH₃)₂)₃). Key steps include:

  • Nucleation : Aggregation of Y(OCH(CH₃)₂)₃ units around a hydrolytically generated Y–O–Y core.
  • Ligand Redistribution : Sequential substitution of terminal isopropoxide ligands with bridging modes (μ₂ or μ₃).
  • Cluster Stabilization : Electron-deficient yttrium centers stabilize the structure through Lewis acid-base interactions with isopropoxide oxygen atoms.

The compound exhibits dynamic ligand exchange in solution, as evidenced by variable-temperature ¹H and ⁸⁹Y NMR spectroscopy. In tetrahydrofuran (THF), the cluster remains intact, with ⁸⁹Y NMR resonances at δ = 120–150 ppm, corresponding to distinct yttrium sites.

Comparative Analysis with Related Yttrium Alkoxides

This compound differs structurally and reactively from simpler yttrium alkoxides:

Compound Formula Structure Key Properties
Yttrium tris(isopropoxide) Y(OCH(CH₃)₂)₃ Monomeric, trigonal planar Highly moisture-sensitive, forms dimers in solid state
Yttrium butoxide Y(OC₄H₉)₃ Tetrameric clusters Lower thermal stability, decomposes above 150°C
Yttrium oxoisopropoxide Y₅O(OCH(CH₃)₂)₁₃ Pentanuclear μ₅-oxo cluster Hydrolysis-resistant, stable to 200°C

Reactivity Contrasts :

  • Yttrium tris(isopropoxide) : Reacts readily with water to form Y(OH)₃, whereas this compound requires prolonged hydrolysis due to its stabilized cluster.
  • Yttrium butoxide : Prefers forming heterometallic complexes (e.g., with aluminum), while this compound maintains its homometallic structure in most solvents.

Thermal Stability : Differential scanning calorimetry (DSC) shows this compound decomposes at 280–300°C , compared to 180°C for yttrium tris(isopropoxide). This stability is attributed to the μ₅-oxo bridge’s electron-withdrawing effect, which strengthens Y–O bonds.

Propiedades

Número CAS

118458-20-1

Fórmula molecular

C39H91O14Y5

Peso molecular

1228.672

Nombre IUPAC

oxygen(2-);propan-2-olate;yttrium(3+)

InChI

InChI=1S/13C3H7O.O.5Y/c13*1-3(2)4;;;;;;/h13*3H,1-2H3;;;;;;/q13*-1;-2;5*+3

Clave InChI

PQRMCUWDUQGIIO-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[O-2].[Y+3].[Y+3].[Y+3].[Y+3].[Y+3]

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Yttrium isopropoxide oxide can be synthesized through the direct reaction between yttrium metal and isopropyl alcohol. The reaction typically uses mercuric chloride and iodine as catalysts to enhance the reaction rate and yield. The process involves heating the mixture under controlled conditions to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high purity and yield. The use of advanced equipment and techniques, such as continuous flow reactors, helps in maintaining consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Yttrium isopropoxide oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mecanismo De Acción

The mechanism of action of yttrium isopropoxide oxide involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of reactive intermediates, such as enolates, which are crucial for enantioselective protonation reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, enhancing the efficiency of the reactions it catalyzes .

Comparación Con Compuestos Similares

Titanium(IV) Isopropoxide

Titanium(IV) Isopropoxide (CAS 546-68-9) shares structural similarities as a metal alkoxide but differs in its central metal (Ti vs. Y). Key contrasts include:

  • Reactivity : Titanium isopropoxide is highly moisture-sensitive, often requiring anhydrous handling, whereas yttrium isopropoxide oxide demonstrates stability in aqueous environments .
  • Applications: Titanium derivatives are widely used in organic synthesis and TiO₂ nanoparticle fabrication, while yttrium analogs focus on dehydration catalysis and composite material enhancement .

Tin(IV) Isopropoxide

Tin(IV) Isopropoxide (CAS 1184-61-8) serves as a precursor for SnO₂ films. Unlike this compound, it exhibits lower thermal stability and is less explored in catalytic dehydration reactions .

Comparison with Functional Analogs

Yttrium Oxide (Y₂O₃) Composites

Yttrium oxide, a component of this compound, modifies materials like TiO₂ and Al₂O₃:

  • TiO₂ Modification : Adding 1 wt.% Y₂O₃ increases TiO₂’s specific surface area (61 → 70 m²/g for commercial TiO₂) and reduces surface acidity, enhancing photocatalytic activity for cationic dyes .
  • Al₂O₃ Modification : Y₂O₃ reacts with Al₂O₃ to form yttrium aluminum garnet (YAG) at grain boundaries, improving tensile strength (180 GPa) and microhardness (23.4 GPa) compared to SiO₂-modified Al₂O₃ (260 MPa bending strength but lower microhardness) .

Niobium Oxide (Nb₂O₅)

In contrast to Y₂O₃, Nb₂O₅ increases TiO₂’s surface acidity, favoring interactions with anionic dyes. This highlights the tunability of metal oxide modifiers for targeted applications .

Data Tables

Table 1: Catalytic Performance of Yttrium-Based Catalysts

Compound Reaction Selectivity Conditions Reference
This compound Mono-dehydration of sugars >90% Aqueous, room temperature
Y₂O₃-TiO₂ Photocatalysis of dyes 85–95% UV light, 25°C

Table 2: Physical Properties of Modified Oxides

Material Modifier Specific Surface Area (m²/g) Mechanical Strength
TiO₂ (Commercial) Y₂O₃ 61 → 70 N/A
Al₂O₃ Y₂O₃ N/A 180 GPa tensile
Al₂O₃ SiO₂ N/A 260 MPa bending

Table 3: Acidity Changes in Modified TiO₂

Modifier Surface Acidity Photocatalytic Activity (Cationic Dye)
Y₂O₃ Decreases Increases
Nb₂O₅ Increases Decreases

Actividad Biológica

Yttrium isopropoxide oxide (YIPO) is a compound of increasing interest in various fields, including materials science and medicine. Its biological activity, particularly in the context of cytotoxicity and potential therapeutic applications, has been the subject of recent studies. This article reviews the biological activity of YIPO, focusing on its cytotoxic effects, mechanisms of action, and potential applications in cancer therapy.

This compound can be synthesized through various methods, including sol-gel processes and thermal decomposition. It serves as a precursor for yttrium oxide (Y₂O₃) nanoparticles, which exhibit unique properties due to their nanoscale dimensions. The synthesis typically involves the reaction of yttrium salts with isopropanol, leading to the formation of yttrium isopropoxide, which upon calcination yields Y₂O₃.

Cytotoxicity

Recent studies have demonstrated that Y₂O₃ nanoparticles derived from yttrium isopropoxide exhibit significant cytotoxic effects against various cancer cell lines while showing low toxicity to normal cells. For example:

  • Cell Line Studies : In a study assessing the effects of Y₂O₃ nanoparticles on the triple-negative breast cancer (TNBC) cell line MDA-MB-231, researchers found an IC₅₀ value of 74.4 µg/mL, indicating potent cytotoxicity against these cancer cells without adversely affecting normal human dermal fibroblast (HDF) cells or retinal pigment epithelial (RPE1) cells .

The mechanisms underlying the cytotoxic effects of Y₂O₃ nanoparticles include:

  • Reactive Oxygen Species (ROS) Generation : Treatment with Y₂O₃ nanoparticles resulted in increased levels of intracellular ROS, leading to oxidative stress that contributes to cell death .
  • Induction of Apoptosis : The nanoparticles triggered apoptosis in MDA-MB-231 cells, as evidenced by increased expression of pro-apoptotic genes such as CASP3 and CASP8, along with downregulation of the anti-apoptotic gene BCL2 .
  • DNA Damage : The comet assay revealed that exposure to Y₂O₃ nanoparticles led to significant DNA damage in cancer cells, further supporting their potential as anticancer agents .

Comparative Analysis of Biological Activity

The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:

StudyCell LineIC₅₀ (µg/mL)MechanismKey Findings
MDA-MB-231 (TNBC)74.4ROS generation, ApoptosisSignificant cytotoxicity; low toxicity to normal cells
MDCK (Kidney Cancer)>100Anticancer propertiesNo toxic effect on normal kidney cells; higher toxicity in cancer cells
HDF (Normal Fibroblasts)>100-Safe for normal cell lines

Case Study 1: Anticancer Activity in TNBC

A detailed investigation into the anticancer properties of Y₂O₃ nanoparticles was conducted using MDA-MB-231 cells. The study utilized multiple assays including SRB for cell viability and flow cytometry for apoptosis detection. Results indicated that Y₂O₃ nanoparticles effectively induced apoptosis through oxidative stress pathways while sparing normal cell lines from cytotoxic effects .

Case Study 2: Biocompatibility Assessment

Another study focused on assessing the biocompatibility of Y₂O₃ nanoparticles in vivo. It was found that these nanoparticles did not induce significant adverse effects when administered at therapeutic doses, highlighting their potential for safe application in cancer therapies .

Q & A

Q. What synthesis protocols ensure high-purity Yttrium Isopropoxide Oxide?

Methodological Answer:

  • Precursor Selection: Use high-purity yttrium precursors (e.g., Y(NO₃)₃·6H₂O, >99.99% purity) to minimize impurities .
  • Solvent Control: Perform reactions in anhydrous isopropanol under inert gas (N₂/Ar) to prevent hydrolysis and oxide formation.
  • Purification: Post-synthesis, employ vacuum distillation or recrystallization in aprotic solvents (e.g., toluene) to isolate the product.
  • Validation: Confirm purity via inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) to detect crystalline impurities .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Temperature: Store at 0–6°C in sealed, moisture-free containers to prevent decomposition into yttrium oxide (Y₂O₃) .
  • Handling: Use gloveboxes with <0.1 ppm O₂/H₂O levels during aliquoting.
  • Monitoring: Periodically test samples via thermogravimetric analysis (TGA) to detect early-stage decomposition.

Q. Which characterization techniques are critical for verifying this compound’s structure?

Methodological Answer:

  • XRD: Identify crystalline phases and compare with reference patterns (e.g., PDF card 1-88-1040 for Y₂O₃) .
  • FTIR: Confirm isopropoxide ligands via C-O stretching (~1100 cm⁻¹) and Y-O vibrations (~450 cm⁻¹).
  • Elemental Analysis: Use energy-dispersive X-ray spectroscopy (EDS) to quantify Y:O ratios.

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal decomposition pathways be resolved?

Methodological Answer:

  • Multi-Technique Approach: Combine TGA, differential scanning calorimetry (DSC), and in situ XRD to track phase transitions dynamically .
  • Crystallite Analysis: Apply the Halder–Wagner method to XRD data to quantify crystallite size changes during decomposition (e.g., reduction from 54 nm to 4 nm at 550°C) .
  • Controlled Atmospheres: Compare decomposition under N₂ vs. O₂ to assess oxidative vs. pyrolytic pathways.

Q. What experimental designs optimize this compound’s reactivity in catalytic applications?

Methodological Answer:

  • Surface Area Tuning: Synthesize nanoparticles via sol-gel methods and measure surface area via BET analysis.
  • Activity Testing: Use model reactions (e.g., esterification) under varying temperatures and pressures.
  • Kinetic Studies: Apply Arrhenius plots to determine activation energies and compare with computational models (DFT).

Q. How do crystallite size and morphology influence this compound’s optical properties?

Methodological Answer:

  • Synthesis Variation: Adjust solvothermal synthesis parameters (temperature, surfactant concentration) to control crystallite size.
  • Optical Characterization: Measure photoluminescence (PL) spectra and correlate emission peaks with crystallite dimensions.
  • Data Correlation: Use Scherrer equation-derived crystallite sizes and PL intensity ratios to establish structure-property relationships .

Data Contradiction Analysis Framework

Table 1: Resolving Discrepancies in Reported Decomposition Temperatures

SourceDecomposition Temp (°C)MethodologyKey Variables
Study A550TGA/XRD (N₂)Crystallite size: 4 nm
Study B600DSC (air)Oxidative pathway dominance
Study C500In situ FTIRMoisture contamination

Resolution Strategy:

  • Variable Isolation: Replicate experiments under identical conditions (atmosphere, heating rate).
  • Error Margins: Report uncertainties in crystallite size (±0.2 nm) and temperature (±5°C) .
  • Peer Validation: Share raw datasets (e.g., XRD .raw files) for independent analysis .

Methodological Best Practices

  • Reproducibility: Document all synthesis steps, including solvent batch numbers and glovebox conditions .
  • Framework Application: Use PICO (Population, Intervention, Comparison, Outcome) to structure catalytic studies . Example:
    • Population: this compound nanoparticles.
    • Intervention: Surface modification with organosilanes.
    • Comparison: Unmodified vs. modified catalysts.
    • Outcome: Turnover frequency in esterification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.